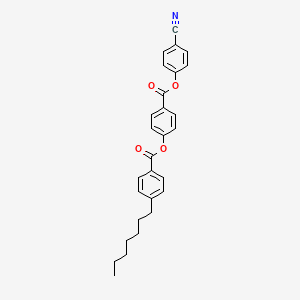
4-CYANOPHENYL 4-(4-HEPTYLBENZOYLOXY)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H27NO4 and a molecular weight of 441.52 g/mol . This compound is known for its unique structural properties, which make it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-cyanophenol with 4-heptylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates or phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of liquid crystals and other optically active materials.
Wirkmechanismus
The mechanism of action of 4-cyanophenyl 4-(4-heptylbenzoyloxy)benzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions and reactions enable the compound to exert its effects in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyanophenyl 4-heptylbenzoate
- 4-Cyanophenyl 4-octylbenzoate
- 4-Cyanophenyl 4-butylbenzoate
Uniqueness
4-Cyanophenyl 4-(4-heptylbenzoyloxy)benzoate is unique due to its specific ester linkage and the presence of both cyano and heptyl groups. These structural features confer distinct physical and chemical properties, making it valuable for specialized applications in material science and pharmaceuticals .
Eigenschaften
CAS-Nummer |
55453-42-4 |
|---|---|
Molekularformel |
C28H27NO4 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
[4-(4-cyanophenoxy)carbonylphenyl] 4-heptylbenzoate |
InChI |
InChI=1S/C28H27NO4/c1-2-3-4-5-6-7-21-8-12-23(13-9-21)27(30)33-26-18-14-24(15-19-26)28(31)32-25-16-10-22(20-29)11-17-25/h8-19H,2-7H2,1H3 |
InChI-Schlüssel |
SAFXDBOAWDVEGJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657024.png)
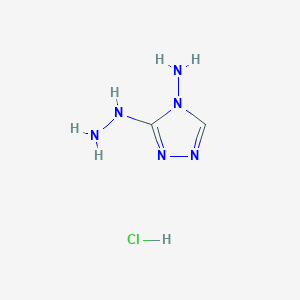
![2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B1657026.png)
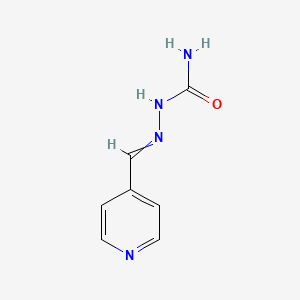
![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B1657031.png)
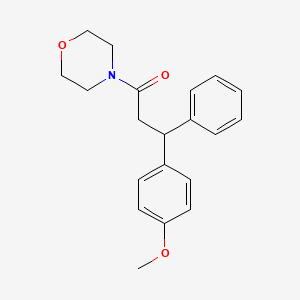
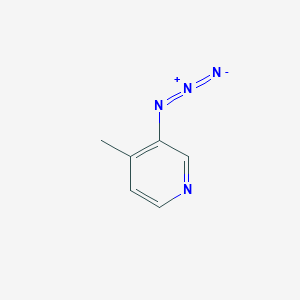
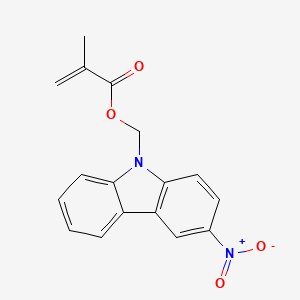
![2,3,4,5-tetrafluoro-N-[3-[(2-methoxyphenyl)sulfamoyl]-4-morpholin-4-ylphenyl]benzamide](/img/structure/B1657039.png)
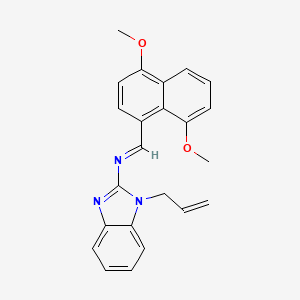
![(4Z)-4-[(3-nitrophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1657042.png)

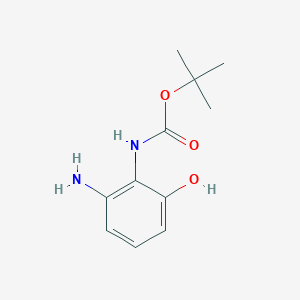
![(Z)-2-(5-chloro-1,3-benzoxazol-2-yl)-3-[4-(2-hydroxyethylsulfonyl)anilino]prop-2-enal](/img/structure/B1657045.png)
